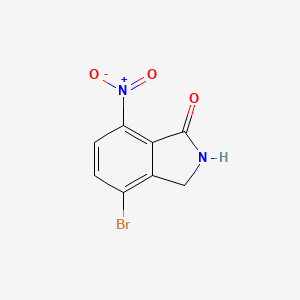

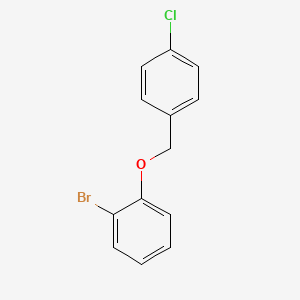

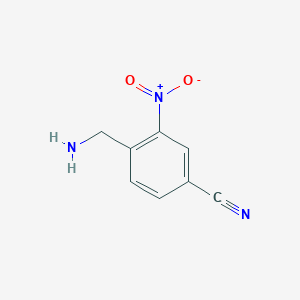

![molecular formula C8H5ClN2O2 B1289008 Ácido 6-cloro-1H-pirrolo[2,3-b]piridina-2-carboxílico CAS No. 800402-07-7](/img/structure/B1289008.png)

Ácido 6-cloro-1H-pirrolo[2,3-b]piridina-2-carboxílico

Descripción general

Descripción

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The compound itself is characterized by the presence of a pyrrolopyridine core, a chlorine atom at the 6th position, and a carboxylic acid group. This structure is a key scaffold in various chemical reactions and can be modified to produce a range of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of related compounds, such as 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives, involves various spectroscopic techniques for characterization. These derivatives are synthesized through a series of chemical reactions that typically involve the formation of the pyridine ring, followed by the introduction of the chlorine atom and other substituents at specific positions on the ring. The exact methods and conditions for the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are not detailed in the provided papers, but similar compounds are often synthesized using palladium-catalyzed reactions, amidation, or chlorination steps .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, has been characterized using techniques like FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT calculations are used to predict structural parameters and vibrational frequencies, which are then compared with experimental data. These methods provide insights into the electronic structure and geometry of the molecule, which are crucial for understanding its reactivity and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyridine derivatives is influenced by the presence of functional groups and substituents on the ring system. For instance, the carboxylic acid group in 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can participate in reactions such as esterification or amide formation. The chlorine atom can also be a site for nucleophilic substitution reactions, which can be used to introduce various other groups onto the molecule. The specific chemical reactions and their mechanisms for this compound are not discussed in the provided papers, but these general principles apply to similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are determined by their molecular structure. Spectroscopic techniques provide information about the electronic distribution within the molecule, which can be related to properties such as solubility, melting point, and reactivity. Computational methods can predict properties like molecular electrostatic potential, natural bond orbital (NBO) analysis, and thermodynamic properties. These properties are essential for understanding the behavior of the compound in different environments and its suitability for various applications .

Aplicaciones Científicas De Investigación

Terapéutica contra el cáncer

Ácido 6-cloro-1H-pirrolo[2,3-b]piridina-2-carboxílico: los derivados se han estudiado por su potencial como inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR) . Los FGFR están implicados en varios tipos de tumores, y dirigirse a ellos puede ser una estrategia eficaz para la terapia contra el cáncer. Los derivados de este compuesto han mostrado actividades potentes contra FGFR1, 2 y 3, lo que los convierte en candidatos prometedores para el desarrollo de nuevos tratamientos contra el cáncer.

Agentes antitumorales

Los mismos derivados también se han evaluado por su capacidad para inhibir la proliferación de células de cáncer de mama e inducir la apoptosis . Esto sugiere que podrían servir como potentes agentes antitumorales, particularmente en el tratamiento del cáncer de mama, al inhibir la migración e invasión de las células cancerosas.

Desarrollo de compuestos líderes

Debido a su bajo peso molecular y significativa actividad inhibitoria de FGFR, estos derivados se consideran compuestos líderes atractivos para una mayor optimización . Esto es crucial para el desarrollo de medicamentos más efectivos con mejores propiedades farmacocinéticas.

Gestión de la diabetes

Los derivados de pirrolo[2,3-b]piridina se han asociado con la reducción de los niveles de glucosa en sangre, lo que puede encontrar aplicación en la prevención y el tratamiento de trastornos que implican un aumento de la glucosa en sangre en plasma . Esto incluye afecciones como la diabetes tipo 1, la diabetes relacionada con la obesidad, la dislipidemia diabética y la hipertrigliceridemia.

Tratamiento de enfermedades cardiovasculares

La capacidad de estos compuestos para disminuir los niveles de glucosa en sangre también indica aplicaciones potenciales en el tratamiento de enfermedades cardiovasculares e hipertensión, donde la gestión de la glucosa en sangre es beneficiosa .

Direcciones Futuras

The future directions for research on 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid could involve further exploration of its potential as a therapeutic agent, given its use in the preparation of compounds for cancer treatment . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could be beneficial .

Mecanismo De Acción

Target of Action

The primary targets of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers for experimental purposes

Result of Action

The molecular and cellular effects of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid’s action are currently unknown

Propiedades

IUPAC Name |

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMDNNLHOKXYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=C(N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621023 | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

800402-07-7 | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

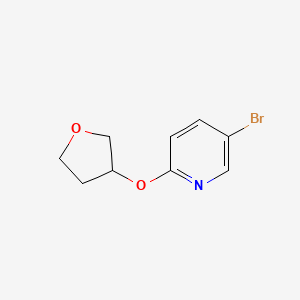

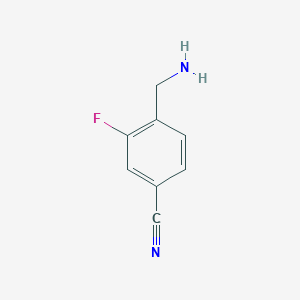

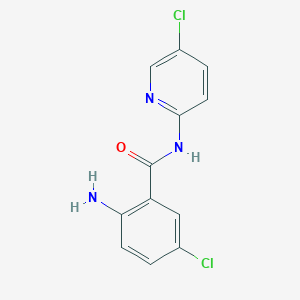

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

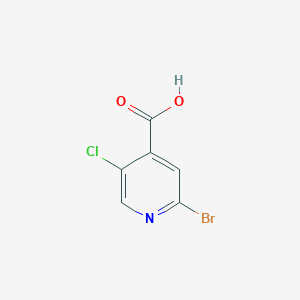

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)